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Compound of Interest

Compound Name: Anticancer agent 95

Cat. No.: B8281268 Get Quote

Quinazolinone is a heterocyclic chemical structure that forms the core of various compounds

investigated for their therapeutic potential, including anticancer activity.[1][2][3][4][5] Rather

than a single "Anticancer agent 95," this designation likely refers to one of many

quinazolinone derivatives that have demonstrated cytotoxic effects against cancer cells.

Core Mechanism of Action
The anticancer activity of quinazolinone derivatives is multifaceted, arising from their ability to

interfere with several crucial cellular processes. The primary mechanisms of action include:

Induction of Cell Death: Quinazolinone compounds have been shown to induce various

forms of programmed cell death in cancer cells, including apoptosis, autophagy, ferroptosis,

and pyroptosis.

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing

cancer cells from dividing and proliferating.

Inhibition of Key Signaling Pathways: Quinazolinone derivatives can target and inhibit critical

signaling pathways that are often dysregulated in cancer, such as the EGFR and

PI3K/Akt/mTOR pathways.

Tubulin Polymerization Inhibition: Some derivatives act as tubulin polymerization inhibitors,

disrupting the formation of microtubules essential for cell division.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8281268?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC12490898/
https://www.researchgate.net/publication/388645296_Quinazolinones_as_Potential_Anticancer_Agents_Synthesis_and_Action_Mechanisms
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1373551.html
https://pubmed.ncbi.nlm.nih.gov/40999977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11852416/
https://www.benchchem.com/product/b8281268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8281268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Protocol for Assessing Antiproliferative Activity (MTT Assay):

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed

to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the

quinazolinone derivative for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well.

Formazan Solubilization: The cells are incubated to allow for the formation of formazan

crystals, which are then solubilized with a suitable solvent (e.g., DMSO).

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a

microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate

the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
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Diverse Mechanisms of Quinazolinone Anticancer Activity.

CT-95: A Mesothelin-Targeted Bispecific Antibody
CT-95 is a clinical-stage, fully humanized bispecific T-cell engager antibody being developed by

Context Therapeutics. It is designed to treat solid tumors that express mesothelin (MSLN), a

protein overexpressed in various cancers.
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Core Mechanism of Action
CT-95 functions by redirecting the patient's own T-cells to recognize and eliminate cancer cells.

Its mechanism is characterized by:

Dual Targeting: CT-95 has two binding domains: one that targets the CD3 receptor on the

surface of T-cells and another that binds to mesothelin on tumor cells.

T-Cell Engagement: By simultaneously binding to a T-cell and a cancer cell, CT-95 forms a

synapse that activates the T-cell to exert its cytotoxic activity directly against the tumor cell.

Overcoming Shed Mesothelin: A key feature of CT-95 is its design to bind to a membrane-

proximal region of mesothelin, which is intended to minimize the "sink" effect of shed

mesothelin fragments in the bloodstream that can otherwise interfere with antibody efficacy.

Quantitative Data
Parameter Value Context

Median EC50 9.94 pM

T-cell activation (CD25

expression) in vitro against a

panel of six human MSLN-

expressing tumor cell lines.

Phase 1 Starting Dose 0.1 µg/kg
Proposed first-in-human dose

based on MABEL approach.

Phase 1 Cohort 3 Dosing
Priming dose: 0.18 µg/kg, Full

dose: 0.6 µg/kg

Dosing for the third cohort in

the ongoing Phase 1 clinical

trial (NCT06756035).

Experimental Protocols
Phase 1 Clinical Trial (NCT06756035) Design:

Study Design: An open-label, dose-escalation (Phase 1a) and dose-expansion (Phase 1b)

study.
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Patient Population: Patients with advanced solid tumors associated with mesothelin

expression.

Intervention: CT-95 administered intravenously once weekly in 28-day cycles.

Primary Objectives: To determine the maximum tolerated dose (MTD) or recommended dose

(RD) and to assess the incidence of treatment-emergent adverse events.

Secondary Objectives: To evaluate the overall response rate (ORR), progression-free

survival (PFS), overall survival (OS), pharmacokinetics, and immunogenicity.
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Mechanism of CT-95 Mediated T-Cell Redirection.

TAI-95: A Hec1-Targeted Anticancer Compound
TAI-95 is a novel, orally available small molecule inhibitor that targets the protein Hec1 (Highly

Expressed in Cancer 1). Hec1 is a critical component of the kinetochore, which is essential for

proper chromosome segregation during mitosis.
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Core Mechanism of Action
TAI-95 exerts its anticancer effects by disrupting the mitotic process, leading to cell death. Its

core mechanism involves:

Disruption of Hec1-Nek2 Interaction: TAI-95 directly interferes with the interaction between

Hec1 and Nek2, a kinase that plays a crucial role in mitotic regulation.

Chromosomal Misalignment: The disruption of the Hec1-Nek2 complex leads to severe

chromosomal misalignment during metaphase.

Apoptotic Cell Death: This mitotic catastrophe ultimately triggers apoptosis, a form of

programmed cell death, in the cancer cells.

Quantitative Data
Cell Line GI50 (nmol/L) Cancer Type

Breast Cancer Cell Lines (9

out of 11 tested)
14.29 - 73.65 Breast Cancer

Data from in vitro studies on a panel of breast cancer cell lines.

Experimental Protocols
In Vivo Xenograft Model Protocol:

Cell Implantation: Human cancer cells (e.g., breast cancer cell lines) are implanted

subcutaneously into immunocompromised mice.

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment Administration: Mice are treated with TAI-95, typically administered orally.

Tumor Measurement: Tumor volume is measured regularly using calipers throughout the

study.

Endpoint Analysis: At the end of the study, tumors are excised, and tissues may be collected

for further analysis (e.g., histology, biomarker analysis).
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TAI-95 Induced Disruption of Mitosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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